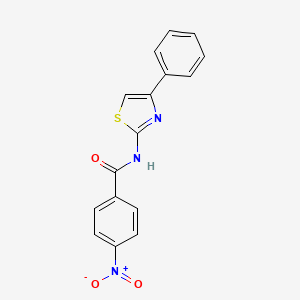

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Wirkmechanismus

Biochemical Pathways:

Thiazoles are known to impact various biological pathways. Although specific pathways affected by 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide remain unclear, we can draw insights from related thiazole derivatives. These compounds have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . Therefore, it’s plausible that this compound may modulate similar pathways.

Result of Action:

The molecular and cellular effects depend on its specific targets. For instance, related thiazoles exhibit antimicrobial, anti-inflammatory, and antitumor activities . Therefore, this compound might similarly impact cell viability, inflammation, or microbial growth.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide typically involves the reaction of 4-nitrobenzoic acid with 4-phenylthiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Nitro-N-(4-Phenyl-thiazol-2-yl)-benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumdithionit zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppe durch andere Nucleophile ersetzt werden kann.

Oxidation: Der Thiazolring kann Oxidationsreaktionen eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führen.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumdithionit in wässrigem Medium.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA).

Hauptprodukte, die gebildet werden

Reduktion: 4-Amino-N-(4-Phenyl-thiazol-2-yl)-benzamid.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Oxidation: Sulfoxide oder Sulfone des Thiazolrings.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle mit potenziellen biologischen Aktivitäten verwendet.

Biologie: Untersucht auf seine antibakteriellen und antifungalen Eigenschaften.

Medizin: Wird auf seine potenziellen krebshemmenden Eigenschaften untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe und Pharmazeutika.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Nitro-N-(4-Phenyl-thiazol-2-yl)-benzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen:

Antibakterielle Aktivität: Die Verbindung stört die Zellmembranen von Bakterien, was zu Zelllyse und Zelltod führt.

Krebshemmende Aktivität: Die Verbindung kann die Apoptose (programmierter Zelltod) in Krebszellen induzieren, indem sie bestimmte Signalwege aktiviert und die Zellproliferation hemmt.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Nitro-N-(4-Phenyl-1,3-thiazol-2-yl)benzolsulfonamid: Ein weiteres Thiazol-Derivat mit ähnlichen antibakteriellen Eigenschaften.

N-(4-Phenylthiazol-2-yl)benzolsulfonamid: Fehlt die Nitrogruppe, behält aber die antibakterielle Aktivität bei.

Einzigartigkeit

4-Nitro-N-(4-Phenyl-thiazol-2-yl)-benzamid ist einzigartig durch das Vorhandensein sowohl der Nitrogruppe als auch des Thiazolrings, die zu seinen vielfältigen biologischen Aktivitäten beitragen. Die Nitrogruppe erhöht seine Reaktivität und sein Potenzial für weitere chemische Modifikationen, während der Thiazolring ein Gerüst für die Interaktion mit biologischen Zielstrukturen bietet .

Eigenschaften

IUPAC Name |

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15(12-6-8-13(9-7-12)19(21)22)18-16-17-14(10-23-16)11-4-2-1-3-5-11/h1-10H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSUVHOZHQEGJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.